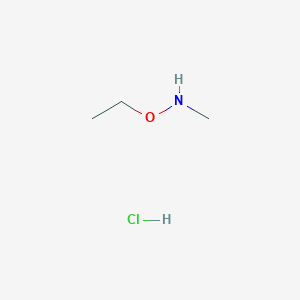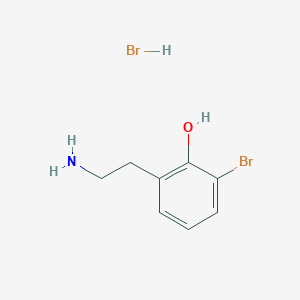![molecular formula C10H15ClN2S B1379584 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride CAS No. 1803599-73-6](/img/structure/B1379584.png)
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride
Descripción general
Descripción
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2S . It has a molecular weight of 230.76 . This compound is also known as DTNB.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a dimethylamino methyl group and a carbothioamide group . The presence of these functional groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (230.76) and molecular formula (C10H15ClN2S) . Other properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Effects
- Studies have shown that benzene sulfonamide derivatives, including 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride, exhibit potential as anticancer agents. Specifically, molecular docking studies have revealed potent anticancer effects against MCF-7 breast carcinoma cell lines, although these compounds show lower antioxidant activities (Mohamed et al., 2022).
Corrosion Inhibition
- Research indicates that certain heterocyclic compounds, including those related to 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride, are effective as corrosion inhibitors. These compounds strongly adsorb on metal surfaces, suggesting their use in protecting metals in acidic environments (Boudjellal et al., 2020).
Peptide Coupling
- This compound is utilized in peptide coupling methods, facilitating the synthesis of various substituted amino acid derivatives. This application is significant in the synthesis of key enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).
Selective Sensing and Capture
- Derivatives of 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride show promise in selective sensing and capture applications. For instance, they have been used in the detection of picric acid, with a notable fluorescence quenching effect (Vishnoi et al., 2015).
Pharmaceutical Research
- Some analogs of this compound have been investigated for their potential as antidepressant agents, demonstrating potent reserpine-prevention activity in animal models (Clark et al., 1979).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]benzenecarbothioamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.ClH/c1-12(2)7-8-4-3-5-9(6-8)10(11)13;/h3-6H,7H2,1-2H3,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLLNGQEIROSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)


![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)






